Neopyochelin II
Description
Neopyochelin II is a stereoisomer of pyochelin, a hydroxyphenyl-thiazoline siderophore produced by Gram-negative bacteria such as Pseudomonas aeruginosa and Burkholderia spp. . Structurally, it features a phenol group linked to a thiazoline ring, with three chiral centers at C-4', C-2'', and C-4'' (Figure 1) . Unlike pyochelin, which is naturally abundant in pathogens like P. aeruginosa, this compound is primarily synthesized through stereoselective organic reactions .
Properties
IUPAC Name |
(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-OUJBWJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855097 | |
| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164104-34-1 | |
| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neopyochelin II involves several steps. Initially, 2-hydroxybenzonitrile is condensed with L-cysteine hydrochloride to form a carboxylic acid intermediate. This intermediate is then reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78°C. The aldehyde is subsequently condensed with N-methyl-L-cysteine hydrochloride to yield this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research and low natural abundance. The synthesis is typically carried out in laboratory settings using the aforementioned methods.
Chemical Reactions Analysis
Metal Coordination and Siderophore Activity
As a pyochelin analog, Neopyochelin II is hypothesized to act as a siderophore, binding ferric iron (Fe³⁺) via its:
-
Thiazoline nitrogen and sulfur atoms.
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Hydroxyphenyl oxygen.
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Carboxylate group (deprotonated at physiological pH).
Mechanism :
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Fe³⁺ chelation : The compound forms a hexadentate complex with Fe³⁺, leveraging its heteroatoms for coordination.
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Reduction : Microbial uptake may involve enzymatic reduction to Fe²⁺, releasing the metal ion intracellularly .
Table 2: Proposed Fe³⁺ Binding Sites
| Binding Site | Atom Type | Geometry |
|---|---|---|
| Thiazoline ring | N, S | Square planar |
| 2-Hydroxyphenyl | O | Monodentate |
| Carboxylate | O | Bidentate |
Oxidation and Redox Reactions
The thiazoline and thiazolidine rings participate in redox processes:
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Thiazoline oxidation : May form sulfoxide or sulfone derivatives under oxidative conditions (e.g., H₂O₂) .
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Aromatic hydroxylation : The hydroxyphenyl group can undergo further hydroxylation via cytochrome P450 enzymes, analogous to vanillin biosynthesis pathways .
Example Reaction :
Key Findings :
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Engineered P450 enzymes enhance reaction rates by up to -fold for similar substrates .
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Non-enzymatic oxidation of thiazoline rings is sluggish ( years) .
Acid-Base and Esterification Reactions
The carboxylic acid group enables:
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Deprotonation : Forms carboxylate salts (e.g., sodium neopyochelinate) at pH > 4.
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield methyl esters .
Table 3: Reaction Conditions for Esterification
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | ~85 |
| Ethanol | HCl | 70°C | ~78 |
Enzymatic Modifications
P450 peroxygenases and decarboxylases can alter this compound’s structure:
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Decarboxylation : Removal of CO₂ from the carboxylic acid group, forming a neutral thiazolidine .
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Epoxidation : Oxygen insertion at unsaturated bonds (if present in derivatives) .
Case Study :
In Pseudomonas spp., homologous enzymes catalyze pyochelin decarboxylation to enhance Fe³⁺ binding affinity .
Scientific Research Applications
Neopyochelin II has several scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of siderophores.
Biology: this compound helps in understanding iron acquisition and regulation in microorganisms.
Medicine: Research on this compound contributes to the development of antibiotics and treatments for iron-related disorders.
Mechanism of Action
Neopyochelin II exerts its effects by binding to ferric iron (Fe3+) with high affinity. This binding facilitates the transport of iron into microbial cells, where it is essential for various biochemical processes. The molecular targets of this compound include iron transport proteins and receptors on the microbial cell surface .
Comparison with Similar Compounds
Structural Comparison
Neopyochelin II shares a core scaffold with pyochelin and its isomers but differs in stereochemistry (Table 1).
Table 1: Structural Features of this compound and Related Compounds
| Compound | Chiral Centers (C-4', C-2'', C-4'') | Natural Occurrence | Key Functional Groups |
|---|---|---|---|
| Pyochelin I | (R, R, R) | Yes (P. aeruginosa) | Phenol, thiazoline, carboxyl |
| Pyochelin II | (R, S, R) | Yes | Phenol, thiazoline, carboxyl |
| Neopyochelin I | (S, R, S) | Synthetic | Phenol, thiazoline, carboxyl |
| This compound | (S, S, S) | Synthetic | Phenol, thiazoline, carboxyl |
Key Observations :
Implications :
Biological Activity
Neopyochelin II is a siderophore derived from the bacterium Pseudomonas aeruginosa, primarily involved in iron acquisition, which is critical for bacterial growth and pathogenicity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a stereoisomeric compound related to pyochelin, a well-studied siderophore known for its role in iron transport. While pyochelin has been extensively characterized, this compound's biological activities have only recently begun to be explored. The differences in their structures lead to variations in their effectiveness as iron chelators and their overall biological impact.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can promote growth in iron-depleted environments, similar to pyochelin. However, this compound shows less biological activity compared to pyochelin in iron transport assays, suggesting a reduced efficacy in iron acquisition .
Table 1: Comparative Biological Activity of this compound and Pyochelin
| Compound | Iron Transport Efficacy | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Moderate | Less effective than pyochelin |
| Pyochelin | High | High | Well-characterized siderophore |
The primary mechanism through which this compound exerts its biological effects is by chelating iron from the environment. This process is crucial for bacterial survival, particularly in host tissues where free iron is limited. The binding affinity of this compound for iron ions allows Pseudomonas aeruginosa to thrive in competitive environments.
In vitro studies have shown that this compound can enhance the growth of Pseudomonas aeruginosa under iron-limiting conditions, supporting its role as an essential nutrient acquisition tool . Additionally, the compound's ability to form complexes with metals may also contribute to its biological activities.
Case Studies
-
Siderophore Interaction with Host Immunity
A study demonstrated that this compound could modulate immune responses by sequestering iron, thereby influencing the host's ability to mount an effective immune response against Pseudomonas aeruginosa. This interaction highlights the dual role of siderophores as both nutrient acquisition tools and potential virulence factors. -
Comparative Analysis with Other Siderophores
In a comparative study involving various siderophores, this compound was assessed alongside other compounds like enterobactin and pyoverdine. Results indicated that while this compound was effective in promoting bacterial growth, its overall iron-chelating ability was inferior to that of enterobactin, underscoring the need for further structural modifications to enhance its efficacy .
Future Directions
Given its role in microbial pathogenesis, further research into this compound could unveil new therapeutic avenues for combating infections caused by Pseudomonas aeruginosa. Potential strategies may include:
- Structural Modifications : Enhancing the chelation properties through chemical modifications could improve its efficacy.
- Combination Therapies : Using this compound in conjunction with antibiotics may enhance treatment outcomes against resistant strains.
- Targeted Drug Delivery : Investigating the use of this compound as a carrier for drug delivery systems targeting bacterial cells.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Neopyochelin II in laboratory settings?
- Methodological Answer : Synthesis requires strict control of microbial culture parameters (e.g., Pseudomonas strains under iron-limiting conditions), with pH maintained at 6.5–7.2 and temperature at 28–30°C. Aerobic fermentation for 48–72 hours is typical, followed by extraction using ethyl acetate and purification via reverse-phase HPLC. Document all parameters (e.g., nutrient media composition, agitation rates) to ensure reproducibility .
Q. Which spectroscopic methods are most effective for characterizing this compound’s iron-chelating properties?
- Methodological Answer : Use UV-Vis spectroscopy (absorption peaks at 320–340 nm and 450–470 nm for iron-bound forms) and mass spectrometry (ESI-MS) to confirm molecular weight and chelation stoichiometry. Circular dichroism (CD) can reveal stereochemical changes upon iron binding. Cross-validate with X-ray crystallography if crystalline samples are obtainable .
Q. How can researchers confirm the purity of this compound after extraction from microbial cultures?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water gradient elution; monitor purity via peak integration (>95% area).
- NMR : Compare H and C spectra to published data for signature peaks (e.g., hydroxamate protons at δ 8.2–8.5 ppm).
- Elemental analysis : Verify iron content via ICP-MS after chelation assays .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across different studies?
- Methodological Answer : Systematically validate variables:
- Strain specificity : Test activity using the same microbial strain (e.g., P. aeruginosa PAO1) and standardized growth conditions.
- Assay design : Compare bioassays (e.g., disk diffusion vs. microdilution) and control for iron availability in media.
- Data normalization : Use relative activity metrics (e.g., IC50 normalized to siderophore concentration) and publish raw data in supplementary materials for transparency .
Q. What experimental strategies can evaluate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate samples in buffers (pH 2–10) at 25°C; monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For long-term stability, store samples at −80°C under argon and assess monthly .
Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound’s bioassays?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across concentrations. For high-throughput data, employ machine learning tools (e.g., random forests) to identify confounding variables like iron contamination .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s structural characterization?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata documentation : Record instrument calibration details (e.g., NMR magnet strength, MS resolution).
- Reference standards : Use commercially available siderophores (e.g., pyochelin) as internal controls.
- Data sharing : Deposit raw spectra in repositories like Zenodo or Figshare with DOI links .
Q. What computational tools are suitable for modeling this compound’s interactions with bacterial iron transporters?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities. Validate with site-directed mutagenesis of transporter proteins (e.g., FptA in P. aeruginosa) and measure uptake via Fe radiolabeling assays .
Ethical and Reporting Standards
Q. How should researchers disclose conflicting data on this compound’s environmental persistence?
- Methodological Answer : Follow COPE (Committee on Publication Ethics) guidelines:
- Transparency : Publish negative results in supplementary materials.
- Contextualization : Discuss environmental variables (e.g., soil microbiota, redox potential) that may influence degradation rates.
- Peer review : Invite independent validation through collaboration or third-party replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
